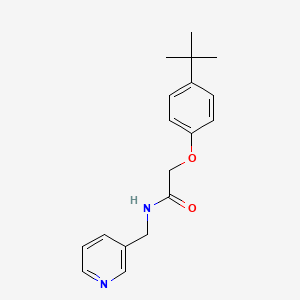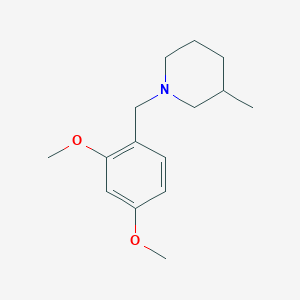![molecular formula C17H25ClN2O B6083449 4-[3-(3,4-dimethyl-1-piperidinyl)propoxy]benzonitrile hydrochloride](/img/structure/B6083449.png)
4-[3-(3,4-dimethyl-1-piperidinyl)propoxy]benzonitrile hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(3,4-dimethyl-1-piperidinyl)propoxy]benzonitrile hydrochloride, commonly known as JNJ-7925476, is a selective antagonist of the orexin-1 receptor. Orexin-1 is a neuropeptide that plays a crucial role in regulating sleep-wake cycles, feeding behavior, and energy metabolism. JNJ-7925476 has been extensively studied for its potential therapeutic applications in various neurological disorders, including insomnia, narcolepsy, and depression.
Mecanismo De Acción
JNJ-7925476 is a selective antagonist of the orexin-1 receptor. Orexin-1 is a neuropeptide that plays a crucial role in regulating sleep-wake cycles, feeding behavior, and energy metabolism. By blocking the orexin-1 receptor, JNJ-7925476 reduces the activity of the orexin system, leading to improved sleep and reduced wakefulness.
Biochemical and Physiological Effects:
JNJ-7925476 has been shown to have several biochemical and physiological effects. In animal studies, JNJ-7925476 has been shown to increase slow-wave sleep, which is the most restorative stage of sleep. It has also been shown to reduce wakefulness and increase sleep efficiency. In addition, JNJ-7925476 has been shown to reduce food intake and body weight in animal models of obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
JNJ-7925476 has several advantages for lab experiments. It is highly selective for the orexin-1 receptor, which reduces the potential for off-target effects. It also has good pharmacokinetic properties, which allows for easy administration and dosing. However, JNJ-7925476 has some limitations for lab experiments. It has a relatively short half-life, which may require frequent dosing in long-term studies. In addition, JNJ-7925476 has limited solubility in aqueous solutions, which may limit its use in certain experimental setups.
Direcciones Futuras
There are several future directions for research on JNJ-7925476. One area of interest is the potential therapeutic applications of JNJ-7925476 in neurological disorders. Clinical trials are needed to determine the safety and efficacy of JNJ-7925476 in humans with insomnia, narcolepsy, and depression. Another area of interest is the potential use of JNJ-7925476 as a tool for studying the orexin system. JNJ-7925476 may be useful for investigating the role of the orexin system in various physiological processes, such as sleep, feeding behavior, and energy metabolism. Finally, there is potential for the development of new orexin-1 receptor antagonists based on the structure of JNJ-7925476. These compounds may have improved pharmacokinetic properties and therapeutic efficacy compared to JNJ-7925476.
Métodos De Síntesis
The synthesis of JNJ-7925476 involves several steps, starting with the reaction of 3,4-dimethylpiperidine with 3-bromo-1-chloropropane to form 3-(3,4-dimethyl-1-piperidinyl)propyl bromide. This intermediate is then reacted with 4-cyanobenzonitrile in the presence of potassium carbonate to form the target compound. The final product is obtained by treating the crude product with hydrochloric acid.
Aplicaciones Científicas De Investigación
JNJ-7925476 has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, JNJ-7925476 has been shown to improve sleep quality and reduce wakefulness in animal models of insomnia and narcolepsy. It has also been shown to have antidepressant effects in animal models of depression.
Propiedades
IUPAC Name |
4-[3-(3,4-dimethylpiperidin-1-yl)propoxy]benzonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O.ClH/c1-14-8-10-19(13-15(14)2)9-3-11-20-17-6-4-16(12-18)5-7-17;/h4-7,14-15H,3,8-11,13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPXRNBEUDZVJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1C)CCCOC2=CC=C(C=C2)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(3,4-Dimethylpiperidin-1-yl)propoxy]benzonitrile;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethyl-5-methyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-4-isoxazolecarboxamide](/img/structure/B6083369.png)

![7-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6083390.png)
![N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B6083400.png)
![methyl 3-(3-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B6083414.png)

![propyl 2-[(4-chlorobenzoyl)amino]-5-methyl-4-(4-propylphenyl)-3-thiophenecarboxylate](/img/structure/B6083425.png)
![methyl 2-{[(cyclopentylamino)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B6083427.png)

![3,4-dimethoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6083450.png)
![5-{4-[(2,4-dimethylphenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide](/img/structure/B6083460.png)
![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6083463.png)

